molecular formula C14H9BrN2 B3273749 4-Bromo-2-phenylquinazoline CAS No. 59456-01-8

4-Bromo-2-phenylquinazoline

Cat. No. B3273749
Key on ui cas rn: 59456-01-8
M. Wt: 285.14 g/mol
InChI Key: FHSOXUSTFPINNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998951

Procedure details

Into a mixture of 5 g of 2-phenylquinazolin-4(3H)-one and 1.82 g of triethylamine in 100 ml of toluene was added a solution of 25.8 g of phosphorus oxybromide in 50 ml of toluene. The mixture was warmed slightly and the insoluble quinazolinone dissolved slowly, with a new solid appearing. The reaction mixture was heated at 80°-85° for approximately 24 hours. The reaction mixture was cooled and the solid which separated was collected on a filter. The collected solid was dissolved in chloroform, was washed twice with 100-ml portions of water and the washed solution dried over magnesium sulfate. The solution was concentrated to dryness to leave a light orange solid, m.p. 131°-132°. This solid was recrystallized from cyclohexane to give 2.97 g of light yellow 4-bromo-2-phenylquinazoline, m.p. 131.5°-132.5°; ir and nmr spectra were consistent with the assigned structure.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:16][C:15](=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.P(Br)(Br)([Br:27])=O.C1C=CC2N=CNC(=O)C=2C=1>C1(C)C=CC=CC=1>[Br:27][C:15]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:16]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
1.82 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25.8 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)NC=N2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed slightly
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 80°-85° for approximately 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid which separated
CUSTOM
Type
CUSTOM
Details
was collected on a filter
DISSOLUTION
Type
DISSOLUTION
Details
The collected solid was dissolved in chloroform
WASH
Type
WASH
Details
was washed twice with 100-ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the washed solution dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to leave a light orange solid, m.p. 131°-132°
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=NC2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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